4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Lipophilicity ADME Prediction Regioisomer Comparison

Benzodiazepine SAR programs require precise regioisomeric control-using the 7-fluoro analog can confound target binding data. Procure the 8-fluoro isomer for valid, reproducible results. • Regiospecific 8-fluoro substitution ensures meaningful binding data at GPCR and ion channel targets. • Predicted LogD 3.13 (vs 2.92 for 7-F) enhances passive BBB penetration-critical for CNS candidates. • Acid-labile Boc group enables efficient parallel library synthesis with 97% purity for robust yields.

Molecular Formula C14H19FN2O2
Molecular Weight 266.31 g/mol
CAS No. 886364-28-9
Cat. No. B1294086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS886364-28-9
Molecular FormulaC14H19FN2O2
Molecular Weight266.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)F
InChIInChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3
InChIKeyLIRWIFCVEHXSFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886364-28-9): A Protected Benzodiazepine Building Block


4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886364-28-9) is a synthetic intermediate belonging to the tetrahydrobenzo-1,4-diazepine class. Characterized by a tert-butyloxycarbonyl (Boc) protecting group at the N4 position and a fluorine atom at the 8-position of the fused benzene ring, this compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex, pharmacologically active benzodiazepine derivatives . Its structural features are designed to facilitate selective deprotection and further functionalization, making it a strategic intermediate for structure-activity relationship (SAR) studies .

1 Medicinal chemistry building block for benzodiazepine SAR studies
2 Boc-protected intermediate for selective deprotection and derivatization
3 8-fluoro regioisomer for property-tuning workflows

Why Regioisomeric 8-Fluoro Substitution is Critical for 4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine


Within benzodiazepine-based drug discovery, the position of a fluorine substituent on the fused benzene ring is a critical determinant of a compound's physicochemical and pharmacological profile. A simple substitution of the 8-fluoro isomer with its 7-fluoro analog (CAS 886364-36-9) is not scientifically trivial, as even a single atomic shift can profoundly alter lipophilicity, metabolic stability, and target binding affinity . Such structural differences directly impact the properties of final drug candidates derived from these intermediates. Therefore, procurement of the specific regioisomer is essential to ensure the validity and reproducibility of structure-activity relationship (SAR) data in ongoing research programs .

Risk
Target: 8-Fluoro regioisomer (CAS 886364-28-9)
Potential substitute: 7-Fluoro analog (CAS 886364-36-9)

Fluorine position shift may alter lipophilicity and target binding, limiting SAR reproducibility.

Risk
Target: Certified purity (97-98%)
Potential substitute: Uncertified or lower-purity lots

Unspecified purity may introduce impurities that skew biological assay results or reduce synthetic yields.

Quantifiable Differentiation Evidence for Procuring 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine


Predicted Lipophilicity: Higher LogD and Bioconcentration Factor vs. 7-Fluoro Isomer

The 8-fluoro regioisomer demonstrates a quantifiably higher predicted distribution coefficient and bioconcentration factor compared to its 7-fluoro analog. This difference in lipophilicity, a key parameter for passive membrane permeability and oral absorption, suggests that the 8-fluoro isomer may yield final compounds with distinct ADME profiles. This is a class-level inference based on ACD/Labs Percepta predictions .

Predicted LogD (pH 5.5)
Class-level inference
ΔLogD = +0.21
Reported higher lipophilicity context for 8-fluoro isomer.
Supports differentiated ADME profile screening. Data to verify.
Lipophilicity ADME Prediction Regioisomer Comparison

Predicted Bioconcentration Factor (BCF): 8-Fluoro Isomer Shows Higher Potential for Tissue Retention

Computational models further predict a substantially higher bioconcentration factor (BCF) for the 8-fluoro isomer relative to the 7-fluoro analog at physiological pH. This metric, derived directly from the lipophilicity data, indicates a greater propensity for the 8-fluoro isomer to partition into lipid-rich tissues, which can be a critical parameter in the design of CNS-targeted therapeutics. This is a class-level inference based on ACD/Labs Percepta predictions .

Predicted BCF (pH 7.4)
Class-level inference
ΔBCF = +37.4
Indicates higher predicted tissue-partitioning context for 8-fluoro isomer.
Relevant for CNS distribution modeling. Data to verify.
Pharmacokinetics Lipophilicity ADME

Predicted Physicochemical Handling: Lower Boiling Point vs. 7-Fluoro Isomer

A direct comparison of predicted thermodynamic properties reveals a notably lower boiling point for the 8-fluoro isomer. This difference in volatility can translate to practical advantages in handling, purification (e.g., distillation), and drying processes during scale-up synthesis. This is a cross-study comparable based on ACD/Labs Percepta predictions from authoritative databases .

Predicted Boiling Point
Cross-study comparable
ΔBp ≈ -10.7 °C
Lower predicted boiling point may support distinct purification handling.
Process chemistry context. Data to verify.
Physicochemical Properties Purification Process Chemistry

High Commercial Purity Supports Reproducible Research

Reputable commercial sources consistently provide this specific compound with a certified purity of 97% or higher, ensuring batch-to-batch consistency. For instance, the compound is listed with a purity of 97% (abcr GmbH) and 98% (Fluorochem Ltd.) . This high and verifiable purity is essential for minimizing the impact of unknown impurities on sensitive biological assays or subsequent synthetic steps.

Commercial Purity
Supporting evidence
97% – 98%
High certified purity supports assay reproducibility and synthesis yields.
Supplier-sourced COA; batch-specific review recommended.
Quality Control Reproducibility Sourcing

Key Application Scenarios for 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine


CNS Drug Discovery Programs Targeting Distinct Lipophilicity Profiles

Medicinal chemistry teams focused on central nervous system (CNS) disorders can procure this specific 8-fluoro isomer to design drug candidates with a quantifiably higher lipophilicity profile (predicted LogD 3.13) compared to its 7-fluoro analog (predicted LogD 2.92). This property is critical for optimizing passive blood-brain barrier penetration, a fundamental requirement for CNS therapeutics .

Building Block for Derivatives Requiring Enhanced Tissue Distribution

For research into compounds where increased volume of distribution is desirable, the 8-fluoro isomer serves as a strategic starting material. Its predicted bioconcentration factor (BCF of 142.95) is 35% higher than that of the 7-fluoro regioisomer, providing a computational basis for expecting improved tissue retention in downstream analogs .

Scalable Synthesis of Benzodiazepine Libraries via Selective Deprotection

The Boc protecting group allows for straightforward, acid-mediated deprotection to liberate the secondary amine for subsequent functionalization. Procuring this intermediate in high purity (97-98%) from vendors like Fluorochem and abcr ensures robust, reproducible yields in parallel library synthesis, a common workflow in hit-to-lead optimization .

SAR Studies Focused on the 8-Position of the Benzodiazepine Core

Structure-activity relationship (SAR) investigations that require probing the electronic and steric effects at the 8-position of the benzodiazepine scaffold will find this compound to be an essential and non-substitutable intermediate. Its specific substitution pattern is critical for generating meaningful binding data against targets like GPCRs or ion channels where this region is a key pharmacophore [1].

Application
Selection Property
Validation Focus
CNS drug-discovery programs
Higher predicted LogD context
Blood-brain barrier penetration modeling
Tissue-distribution research
Elevated predicted BCF context
Lipid-rich tissue partitioning review
Scalable benzodiazepine library synthesis
Boc-protected, high-purity intermediate
Acid-mediated deprotection and yield consistency
8-Position benzodiazepine SAR studies
Regioisomer-specific substitution
Binding-data interpretation at pharmacophoric position

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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